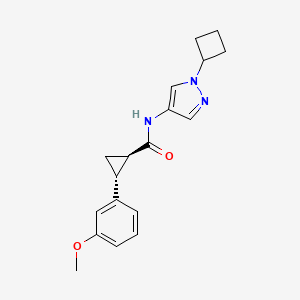![molecular formula C16H14ClF2N3O B7351036 5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide](/img/structure/B7351036.png)
5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide, also known as PF-06463922, is a potent and selective inhibitor of the receptor tyrosine kinase c-MET. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and gastric cancer.
作用機序
5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide exerts its anticancer effects by inhibiting the c-MET receptor tyrosine kinase. The c-MET receptor is involved in various cellular processes, including cell growth, survival, and migration. In cancer cells, the c-MET receptor is often overexpressed, leading to increased cell growth and spread. By inhibiting the c-MET receptor, this compound can prevent these processes from occurring, leading to decreased cancer cell growth and spread.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated, with no significant toxicity observed. Furthermore, this compound has been shown to have a selective effect on c-MET, with little to no effect on other receptor tyrosine kinases.
実験室実験の利点と制限
One of the main advantages of 5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide is its selectivity for c-MET, which makes it an attractive target for cancer therapy. Furthermore, this compound has been shown to enhance the efficacy of other cancer treatments, making it a promising candidate for combination therapy. However, one limitation of this compound is its relatively high cost, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on 5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide. One area of interest is the development of combination therapies that include this compound, with the goal of enhancing its anticancer effects. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with this compound. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for this compound in different types of cancer.
合成法
The synthesis of 5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-(2,4-difluorophenyl)cyclobutanone, which is then converted to the corresponding enol triflate. The enol triflate is then reacted with 2-methylpyrimidine-4-carboxamide to yield the desired product, this compound.
科学的研究の応用
5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide has been extensively studied in preclinical models of various types of cancer, including lung, breast, and gastric cancer. In these studies, this compound has been shown to inhibit the growth and spread of cancer cells, both in vitro and in vivo. Furthermore, this compound has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2N3O/c1-8-20-7-13(17)15(21-8)16(23)22-11-4-9(5-11)12-3-2-10(18)6-14(12)19/h2-3,6-7,9,11H,4-5H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCKQTBORIELAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)NC2CC(C2)C3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-[2-[[(1R,2S)-2-imidazol-1-ylcyclopentyl]amino]-2-oxoethyl]benzamide](/img/structure/B7350960.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-pyrrolidin-1-ylpyrimidine-4-carboxamide](/img/structure/B7350965.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide](/img/structure/B7350971.png)
![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1-benzofuran-2-carboxamide](/img/structure/B7350982.png)
![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7350983.png)
![3-cyclopentyloxy-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350987.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7350995.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B7351004.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7351016.png)
![2-(2,2-dimethylpropyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1,3-thiazole-5-carboxamide](/img/structure/B7351018.png)

![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7351027.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7351034.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide](/img/structure/B7351040.png)